GPR119 Agonist Potency of Pyrimido[5,4-b][1,4]oxazine Derivative Compound 15: EC50 = 12 nM in cAMP Assay
The 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivative designated Compound 15 exhibited an EC50 value of 12 nM in a cAMP functional assay measuring GPR119 agonism [1]. This potency substantially exceeds that of comparator GPR119 agonists previously reported from pyridine-based series, such as compound 20 from an alternative scaffold which showed an EC50 of 25 nM in the same assay format [1].
| Evidence Dimension | GPR119 agonism potency (EC50) |
|---|---|
| Target Compound Data | 12 nM (Compound 15) |
| Comparator Or Baseline | 25 nM (compound 20, 2-(4-(methylsulfonyl)phenyl)pyridine derivative) |
| Quantified Difference | 2.1-fold improvement in potency (12 nM vs. 25 nM) |
| Conditions | In vitro cAMP functional assay measuring GPR119 receptor activation |
Why This Matters
Lower EC50 values translate to higher potency, reducing the compound concentration required for target engagement and potentially enabling lower dosing in preclinical development.
- [1] Fang Y, Zhang S, Li M, et al. Optimisation of novel 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR119 agonists. J Enzyme Inhib Med Chem. 2020;35(1):50-58. View Source
